molecular formula C15H15N3O B7816233 7-amino-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one

7-amino-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one

Cat. No.: B7816233
M. Wt: 253.30 g/mol
InChI Key: HSEOUVJQONSBDC-UHFFFAOYSA-N
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Description

7-amino-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one is a heterocyclic compound belonging to the benzodiazepine family Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of an appropriate precursor, such as 2-amino-5-phenyl-1,3,4-oxadiazole, with a suitable reagent like hydrazine hydrate under reflux conditions. The reaction is usually carried out in a solvent like ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-amino-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

The major products formed from these reactions include various substituted benzodiazepines, oxides, and reduced derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

7-amino-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential effects on neurotransmitter systems and receptor binding.

    Medicine: Investigated for its anxiolytic, anticonvulsant, and sedative properties.

    Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of 7-amino-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and a calming effect. This mechanism is similar to other benzodiazepines, which are known to modulate GABAergic neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its potent anxiolytic effects and shorter half-life.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

7-amino-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines

Properties

IUPAC Name

7-amino-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h1-8,15,17H,9,16H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSEOUVJQONSBDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)N)C(N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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